molecular formula C11H10BrNO3 B12819841 Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate

Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate

Cat. No.: B12819841
M. Wt: 284.11 g/mol
InChI Key: CAPGXQWYCLLFOM-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by a bromine atom at the 6th position, a methoxy group at the 4th position, and a carboxylate ester at the 3rd position of the indole ring. These substitutions confer unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available indole derivatives.

    Methoxylation: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a base such as sodium hydride.

    Carboxylation: The carboxylate ester group is often introduced through a palladium-catalyzed carbonylation reaction using carbon monoxide and methanol under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the synthesis of Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, improving yield and purity. Catalysts such as palladium on carbon (Pd/C) are commonly used to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of 6-bromo-4-methoxy-1H-indole-3-carboxylic acid.

    Reduction: Formation of 6-hydroxy-4-methoxy-1H-indole-3-carboxylate.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential bioactivity. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features allow for modifications that can enhance its pharmacological properties, making it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit enzyme activity or alter gene expression, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-bromo-1H-indole-3-carboxylate: Lacks the methoxy group at the 4th position.

    Methyl 4-methoxy-1H-indole-3-carboxylate: Lacks the bromine atom at the 6th position.

    Methyl 6-chloro-4-methoxy-1H-indole-3-carboxylate: Has a chlorine atom instead of bromine at the 6th position.

Uniqueness

Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate is unique due to the specific combination of substituents on the indole ring. The presence of both the bromine and methoxy groups enhances its reactivity and potential biological activity compared to similar compounds. This unique structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Biological Activity

Methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of a bromine atom at the 6-position and a methoxy group at the 4-position. Its molecular formula is C10H8BrNO2C_{10}H_{8}BrNO_{2}, and it has a molecular weight of approximately 256.08 g/mol. The unique structure contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes, receptors, and nucleic acids. This compound may modulate several biological pathways, which could lead to therapeutic effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzyme activities, altering metabolic pathways.
  • Gene Expression Modulation : It can influence the expression levels of particular genes, potentially affecting cellular functions.

Antimicrobial Activity

Indole derivatives, including this compound, have shown promising antimicrobial properties. Studies indicate that this compound exhibits activity against various bacterial strains, including resistant strains. For example, research has demonstrated that related indole compounds can enhance antibiotic effects when used in combination with traditional antibiotics .

Anticancer Potential

This compound has been evaluated for its anticancer properties. Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted the cytotoxic effects of similar indole compounds on cancer cell lines, suggesting that this compound could serve as a lead compound in cancer drug development .

Anti-Parasitic Effects

Recent research has explored the anti-parasitic potential of indole derivatives against Toxoplasma gondii. This compound may offer protective effects on the intestinal barrier during infections, indicating its potential as a therapeutic agent for parasitic diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indole derivatives:

Compound NameKey FeaturesBiological Activity
Methyl 6-bromo-1H-indole-3-carboxylateLacks the methoxy groupAntimicrobial and anticancer properties
Methyl 4-methoxy-1H-indole-3-carboxylateLacks the bromine atomModerate bioactivity
Methyl 6-chloro-4-methoxy-1H-indole-3-carboxylateHas a chlorine atom instead of bromineVaries in activity compared to bromine derivative

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Anticancer Study : A study demonstrated that indole derivatives, including methyl 6-bromo compounds, induced apoptosis in cancer cell lines through mitochondrial pathways. The compound showed a significant reduction in cell viability at concentrations above 10 µM .
  • Antimicrobial Efficacy : Research indicated that methyl 6-bromo derivatives enhanced the effectiveness of existing antibiotics against resistant bacterial strains, showcasing their potential as adjuvants in antibiotic therapy .
  • Anti-Parasitic Research : In vivo studies on mice infected with Toxoplasma gondii revealed that treatment with related indole derivatives improved intestinal barrier function and reduced parasitic load significantly compared to controls .

Properties

Molecular Formula

C11H10BrNO3

Molecular Weight

284.11 g/mol

IUPAC Name

methyl 6-bromo-4-methoxy-1H-indole-3-carboxylate

InChI

InChI=1S/C11H10BrNO3/c1-15-9-4-6(12)3-8-10(9)7(5-13-8)11(14)16-2/h3-5,13H,1-2H3

InChI Key

CAPGXQWYCLLFOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=CN2)C(=O)OC)Br

Origin of Product

United States

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